N-(2,4-dimethoxyphenyl)-7H-purin-6-amine
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Overview
Description
N-(2,4-dimethoxyphenyl)-7H-purin-6-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a purine ring substituted with a 2,4-dimethoxyphenyl group. The presence of the purine ring suggests potential biological activity, making it a compound of interest in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-7H-purin-6-amine typically involves the coupling of a purine derivative with a 2,4-dimethoxyphenyl group. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the use of a palladium catalyst, a boronic acid derivative of the 2,4-dimethoxyphenyl group, and a halogenated purine derivative. The reaction is typically carried out in an aqueous or alcoholic solvent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods would be optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-7H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-7H-purin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This interaction disrupts the synthesis of RNA, thereby exerting antibacterial effects. The compound’s structure allows it to fit into the enzyme’s active site, blocking the transcription process.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
N-(2,4-dimethoxyphenyl) dithiolopyrrolone derivatives: Compounds with similar antimicrobial activity.
Uniqueness
N-(2,4-dimethoxyphenyl)-7H-purin-6-amine is unique due to its purine ring structure, which is not present in many similar compounds. This structure imparts specific biological activities, particularly its ability to inhibit bacterial RNA polymerase, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C13H13N5O2 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C13H13N5O2/c1-19-8-3-4-9(10(5-8)20-2)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18) |
InChI Key |
KGHLNAKHHVNRSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC=NC3=C2NC=N3)OC |
Origin of Product |
United States |
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